HIV-1 Tat Protein (47-57)

説明

HIV-1 Tat Protein (47-57) is a peptide fragment derived from the transactivator of transcription protein of the human immunodeficiency virus type 1. This peptide, consisting of eleven amino acids, is known for its ability to penetrate cell membranes, making it a valuable tool in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 Tat Protein (47-57) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.

Industrial Production Methods

Industrial production of HIV-1 Tat Protein (47-57) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing techniques like preparative high-performance liquid chromatography .

化学反応の分析

Types of Reactions

HIV-1 Tat Protein (47-57) primarily undergoes reactions typical of peptides, including:

Oxidation: The peptide can be oxidized, particularly at the methionine residue if present.

Reduction: Disulfide bonds, if any, can be reduced using agents like dithiothreitol.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional properties, such as increased stability or enhanced cell-penetrating ability .

科学的研究の応用

HIV-1 Tat Protein (47-57) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide-membrane interactions.

Biology: Facilitates the delivery of nucleic acids, proteins, and other bioactive molecules into cells.

Medicine: Investigated for its potential in drug delivery systems and gene therapy.

Industry: Utilized in the development of novel therapeutic agents and diagnostic tools

作用機序

The mechanism of action of HIV-1 Tat Protein (47-57) involves its ability to penetrate cell membranes. This peptide binds to the transactivation response element of the human immunodeficiency virus type 1 RNA, recruiting the positive transcription elongation factor b complex. This complex phosphorylates the carboxyl-terminal domain of RNA polymerase II, enhancing transcription elongation . Additionally, the peptide can disrupt tight junctions in brain endothelial cells, facilitating its entry into the central nervous system .

類似化合物との比較

Similar Compounds

Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

Transportan: A chimeric peptide combining sequences from galanin and mastoparan.

Arginine-rich peptides: Similar to HIV-1 Tat Protein (47-57) in their ability to penetrate cell membranes.

Uniqueness

HIV-1 Tat Protein (47-57) is unique due to its origin from the human immunodeficiency virus type 1 and its specific role in viral transcription activation. Its ability to penetrate cell membranes without the need for endocytosis sets it apart from many other cell-penetrating peptides .

生物活性

The HIV-1 Tat protein, particularly the peptide sequence (47-57), plays a significant role in the pathogenesis of HIV infection. This peptide is part of the larger Tat protein, which is crucial for the transcriptional activation of the HIV genome. The biological activity of HIV-1 Tat (47-57) encompasses various mechanisms that influence cellular processes, immune responses, and viral replication.

- Transcriptional Activation :

- Cellular Uptake and Membrane Translocation :

- Immune Modulation :

Effects on Neuronal Cells

HIV-associated neurocognitive disorders (HAND) are significantly influenced by Tat protein. The following effects have been documented:

- Neurotoxicity : Tat induces neuronal cell death through mechanisms involving oxidative stress and apoptosis pathways, particularly through interactions with p53 proteins .

- Inflammatory Response : Increased expression of adhesion molecules (VCAM-1, ICAM-1) in astrocytes is linked to Tat exposure, facilitating monocyte adhesion and exacerbating CNS inflammation .

Study 1: Neurotoxic Effects of Tat

A study highlighted that exposure to HIV-1 Tat resulted in elevated levels of reactive oxygen species (ROS) in neuronal cells, leading to significant neuronal apoptosis. This was particularly pronounced in patients with advanced HIV disease .

Study 2: Immune Dysregulation

Research demonstrated that Tat protein alters the expression of Toll-like receptors (TLRs) in astrocytes, promoting a pro-inflammatory state that could contribute to neurodegeneration in HAND patients .

Data Table: Summary of Biological Activities

特性

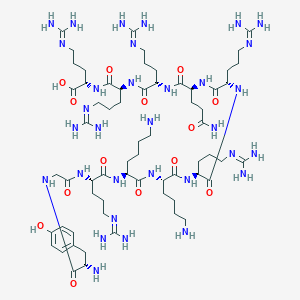

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVVEEJGALCVIN-AGVBWZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H118N32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648680 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191936-91-1 | |

| Record name | PUBCHEM_25080835 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。